1-(2,5-二甲基苄基)-2-(5-甲基-1,3,4-恶二唑-2-基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

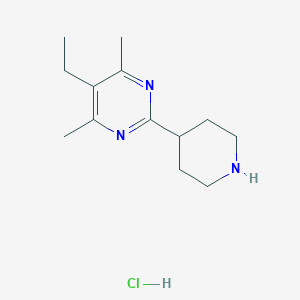

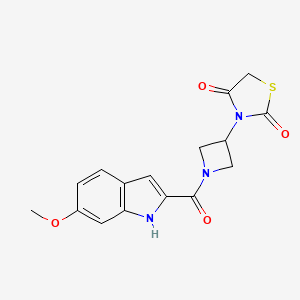

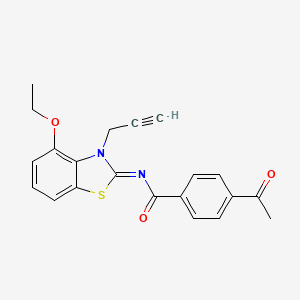

The compound 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex molecule that is likely to be of interest due to its indole core and oxadiazole moiety. Indoles and oxadiazoles are prominent scaffolds in medicinal chemistry, often associated with a variety of biological activities. The indole moiety is a common core in natural products and pharmaceuticals, while oxadiazoles are known for their diverse pharmacological properties, including antioxidant and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related indole and oxadiazole derivatives has been reported in the literature. For instance, the synthesis of 2-(indol-2-yl)-1,3,4-oxadiazoles involves cyclodehydration of carbohydrazides, which are derived from methyl indole-2-carboxylates . Another related synthesis involves the catalytic hydrogenation of 1,2,4-oxadiazoles to form 2-(acylamino)indoles, which can further undergo transformation to novel heterocyclic ring systems . Although the exact synthesis of 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is not described, these methods provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indole and oxadiazole derivatives is often confirmed by spectroscopic methods such as NMR, FT-IR, and mass spectrometry . X-ray crystallographic analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule . The structure of the compound would likely exhibit characteristic signals in these spectroscopic techniques, indicative of its indole and oxadiazole fragments.

Chemical Reactions Analysis

Indole and oxadiazole derivatives can participate in various chemical reactions. The indole moiety can undergo electrophilic substitution reactions, while oxadiazoles can engage in nucleophilic attacks or act as ligands in coordination chemistry . The specific reactivity of 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole would depend on the electronic and steric effects of the substituents on the indole and oxadiazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole and oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can alter these properties significantly. For example, the introduction of methyl groups can increase lipophilicity, which may affect the compound's solubility in various solvents . The compound's stability could be assessed through stress testing under different conditions, such as exposure to light, heat, and various pH levels.

科学研究应用

抗菌特性

- 抗菌潜力:与 1-(2,5-二甲基苄基)-2-(5-甲基-1,3,4-恶二唑-2-基)-1H-吲哚相关的化合物已显示出显着的抗菌特性。例如,吲哚的衍生物,包括具有恶二唑结构的衍生物,已被筛选出抗菌潜力 (Kalshetty、Gani 和 Kalashetti,2012)。

抗氧化和抗胆碱酯酶特性

- 抗氧化和抗胆碱酯酶活性:已发现新型吲哚-2-碳酰肼和恶二唑骨架表现出抗氧化特性并抑制乙酰胆碱酯酶,表明在氧化应激和神经系统疾病中具有潜在的治疗应用 (Bingul 等,2019)。

抗癌特性

- 抗增殖作用:源自 1,3,4-噻二唑化合物的席夫碱对癌细胞系表现出抗增殖特性,一些化合物表现出对氧化应激的高 DNA 保护能力 (Gür 等,2020)。

- 抗癌活性:已合成含有 1,3,4-恶二唑的吲哚衍生物并筛选其抗癌活性。其中一些化合物对肿瘤细胞系表现出显着的细胞毒活性 (Wang 等,2012)。

合成和生物筛选

- 新型吲哚衍生物:已进行含有 1,3,4-恶二唑的新型吲哚衍生物的合成和生物筛选。这些化合物表现出抗炎和抗增殖活性,表明具有潜在的药物应用 (Rapolu 等,2013)。

属性

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-13-8-9-14(2)17(10-13)12-23-18-7-5-4-6-16(18)11-19(23)20-22-21-15(3)24-20/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZJXHXUADSLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)